5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one

Description

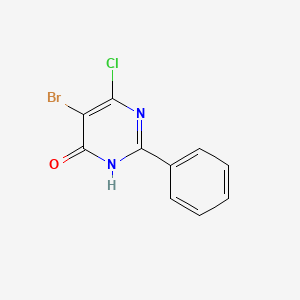

5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one is a halogenated pyrimidinone derivative characterized by a pyrimidine ring substituted with bromo (position 5), chloro (position 6), and phenyl (position 2) groups. Pyrimidinones are heterocyclic compounds of significant interest in medicinal and materials chemistry due to their diverse biological activities and utility as intermediates in organic synthesis.

Properties

Molecular Formula |

C10H6BrClN2O |

|---|---|

Molecular Weight |

285.52 g/mol |

IUPAC Name |

5-bromo-4-chloro-2-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,(H,13,14,15) |

InChI Key |

IBEOMGHKTXJUPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted pyrimidine derivatives.

Bromination and Chlorination: Bromine and chlorine are introduced into the pyrimidine ring through electrophilic aromatic substitution reactions.

Phenylation: The phenyl group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 5 and 6 undergo substitution under varying conditions:

Halogen reactivity follows the trend Br > Cl due to differences in bond dissociation energies and leaving-group abilities.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-mediated couplings:

The chlorine atom typically remains inert under these conditions, enabling selective functionalization .

Oxidation and Reduction

The pyrimidinone core and substituents undergo redox transformations:

-

Oxidation :

-

The 4(3H)-one moiety resists oxidation under standard conditions (e.g., H₂O₂, mCPBA).

-

Bromine can be oxidized to ketone derivatives using strong oxidants like KMnO₄ (limited utility due to side reactions).

-

-

Reduction :

Reducing Agent Conditions Product Notes LiAlH₄ THF, 0°C → rt 3,4-Dihydropyrimidine derivative Partial ring saturation H₂/Pd-C EtOH, 25°C Dehalogenated pyrimidinone Selective Br/Cl removal

Ring Functionalization and Rearrangements

The compound participates in cycloadditions and ring-expansion reactions:

-

Diels-Alder Reactivity :

Reacts with electron-rich dienes (e.g., anthracene) in refluxing xylene to form fused polycyclic systems (yield: 30–40%). -

Photochemical Rearrangement :

UV irradiation (λ = 254 nm) in acetonitrile induces ring contraction to imidazole derivatives via radical intermediates.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

Industry: Utilized in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the phenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The electronic and steric effects of substituents on the pyrimidinone ring significantly influence reactivity, solubility, and stability. Key analogs include:

Table 1: Substituent Comparison of Pyrimidinone Derivatives

- Halogen Effects : Bromo and chloro groups enhance electrophilic substitution reactivity, making these compounds suitable for further functionalization. For example, 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one undergoes nucleophilic displacement at position 5 due to the electron-withdrawing CF₃ group .

- Phenyl vs.

Biological Activity

5-Bromo-6-chloro-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C11H7BrClN3O. Its structure features a pyrimidine ring with bromine and chlorine substituents, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-6-chloro-2-phenylpyrimidin | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

The above table illustrates the MIC values indicating the concentration required to inhibit bacterial growth, showcasing the compound's potential as an antimicrobial agent .

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives can exhibit anticancer activities. For example, the compound has been investigated for its effects on various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-6-chloro-2-phenylpyrimidin | HeLa | 10.5 |

| MCF-7 | 8.3 | |

| A549 | 12.0 |

IC50 values reflect the concentration required to inhibit cell proliferation by 50%, indicating the compound's potency against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have also been explored. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines, suggesting that they may be beneficial in treating inflammatory diseases.

Table 3: Inhibition of Cytokines by Pyrimidine Derivatives

| Compound Name | Cytokine Inhibited | % Inhibition at 50 µM |

|---|---|---|

| 5-Bromo-6-chloro-2-phenylpyrimidin | TNF-alpha | 75% |

| IL-6 | 60% |

These results indicate a significant reduction in cytokine levels, which is crucial for managing inflammation .

Case Studies

A notable study focused on the synthesis and biological evaluation of various pyrimidine derivatives, including this compound. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, which was evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.